![molecular formula C19H13ClO4 B2573235 6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-96-1](/img/structure/B2573235.png)
6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
The compound “6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a synthetic molecule that has generated interest in various fields of research and industry due to its significant biological properties. It is part of the chalcones family, which are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . Chalcones display a wide range of pharmacological properties .
Synthesis Analysis
The single crystal of synthesized (2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The compound was crystallized and its final structures were confirmed after diffracting this on a single-crystal X-ray diffractometer .Molecular Structure Analysis
The molecular structure of the compound was elucidated using a single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096), are nearly the same . The chemical reactivity parameters have also been studied .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H13ClO4 and a molecular weight of 340.76. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.Scientific Research Applications
- Chalcones, including this compound, belong to the flavonoid family and possess anti-cancer properties . Researchers have investigated their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis.
Anti-Cancer Activity
HDAC Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-3-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-15-4-2-3-12(9-15)5-7-17(21)16-11-13-10-14(20)6-8-18(13)24-19(16)22/h2-11H,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSIAZBFXUDEH-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one |
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